

# NSC47924 supplier and purchasing information

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## Compound of Interest

Compound Name: NSC47924

Cat. No.: B1680223

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## NSC47924: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **NSC47924**, a small molecule inhibitor of the 37/67 kDa laminin receptor (LR). This document consolidates purchasing information, key experimental data, detailed protocols, and visual representations of its mechanism of action to support researchers in oncology, neurobiology, and drug discovery.

## Supplier and Purchasing Information

**NSC47924** is available from several commercial suppliers. The following table summarizes key purchasing information. Pricing is subject to change and should be confirmed with the respective suppliers.

Supplier	Catalog Number	Purity	Available Quantities	Price (USD)	CAS Number
MedchemExpress	HY-101553	>98%	5mg, 10mg, 25mg, 50mg, 100mg	~\$150 (5mg)	6638-24-0
AOBIOUS	AOB1562	>98%	10mg, 50mg, 100mg	~\$120 (10mg)	6638-24-0
MedKoo Biosciences	561506	>98%	5mg, 10mg, 25mg, 100mg	\$350 (5mg)	6638-24-0[1]
Amsbio	AMS.MC-1562-1	Not Specified	Inquire	Inquire	6638-24-0[2]
Tribioscience	TBI1562	>98%	Inquire	Inquire	6638-24-0[3]

## Chemical Properties:

Property	Value
Molecular Formula	C <sub>18</sub> H <sub>17</sub> NO <sub>2</sub>
Molecular Weight	279.33 g/mol [1][3]
IUPAC Name	1-[(4-methoxyanilino)methyl]naphthalen-2-ol[1]
Solubility	Soluble in DMSO (up to 30 mg/mL) and Ethanol (up to 10 mg/mL)[3]
Storage	Store at -20°C for long-term stability[1][3]

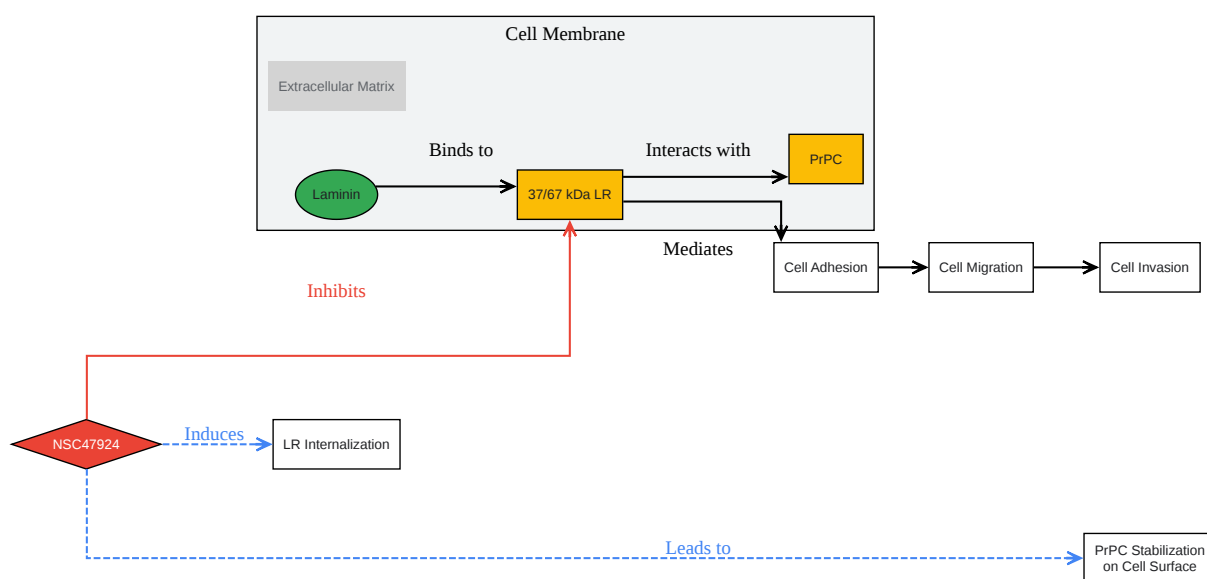
## Mechanism of Action and Biological Effects

**NSC47924** is a potent inhibitor of the 37/67 kDa laminin receptor (LR), also known as ribosomal protein SA (RPSA). This receptor plays a crucial role in various cellular processes, including cell adhesion, migration, and invasion, by interacting with laminin in the extracellular matrix. Furthermore, it has been identified as a receptor for the cellular prion protein (PrPC), implicating it in the pathogenesis of prion diseases.[4][5]

**NSC47924** exerts its inhibitory effects by targeting the "peptide G" domain of the 37 kDa LRP (amino acids 161-180), which is a key binding site for both laminin and PrPC.[6] By binding to this region, **NSC47924** disrupts the interaction between LR and its ligands, leading to several downstream effects:

- **Inhibition of Cancer Cell Invasion:** **NSC47924** has been shown to selectively inhibit the adhesion of cancer cells to laminin, thereby impairing their migration and invasion.[3][7] This makes it a promising candidate for further investigation in cancer therapeutics.
- **Modulation of Prion Protein Trafficking:** The compound affects the cell surface localization of the 37/67 kDa LR and its interaction with PrPC.[4][5] Treatment with **NSC47924** leads to the internalization of the LR, while stabilizing PrPC on the cell surface.[4][5] This property suggests its potential as a tool to study and possibly interfere with the progression of prion diseases.
- **PHLP Phosphatase Inhibition:** **NSC47924** also acts as an inhibitor of the PH domain and leucine-rich repeat protein phosphatase (PHLPP).[1][8] PHLPP is a negative regulator of Akt and Protein Kinase C (PKC). By inhibiting PHLPP, **NSC47924** can increase Akt signaling, which is known to promote cell survival and prevent apoptosis.[1]

## Signaling Pathway of NSC47924 Action



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**Figure 1.** Simplified signaling pathway of **NSC47924**'s inhibitory action on the 37/67 kDa LR.

## Key Experimental Data

The following tables summarize quantitative data from key studies on **NSC47924**.

Table 1: Inhibition of Cell Adhesion to Laminin

Cell Line	Assay	IC <sub>50</sub> (μM)	Reference
LR-293 (HEK-293 overexpressing 67LR)	Cell Adhesion Assay	19.35	Pesapane et al., 2015[3][7]

Table 2: Inhibition of 37LRP Binding

Binding Partner	Assay	IC <sub>50</sub> (μM)	Reference
Laminin	ELISA	58.9	Pesapane et al., 2015[3]
YIGSR (Laminin fragment)	ELISA	Not specified (significant inhibition)	Pesapane et al., 2015[3]
Recombinant PrP	ELISA	Not specified (dose-dependent inhibition)	Sarnataro et al., 2016[6]

## Experimental Protocols

This section provides detailed methodologies for key experiments involving **NSC47924**, based on published literature. These should be adapted and optimized for specific experimental conditions.

### Cell Adhesion Assay

This protocol is based on the methods described by Pesapane et al. (2015).[3][7]

Materials:

- 96-well tissue culture plates
- Laminin-1 (from Engelbreth-Holm-Swarm murine sarcoma)
- Bovine Serum Albumin (BSA)
- LR-293 cells (or other cell line of interest)

- Serum-free cell culture medium
- **NSC47924** (dissolved in DMSO)
- Crystal Violet staining solution (0.5% in 20% methanol)
- Solubilization buffer (e.g., 1% SDS)
- Plate reader (570 nm)

Procedure:

- Plate Coating:
  - Coat wells of a 96-well plate with 10 µg/mL laminin-1 in PBS overnight at 4°C.
  - Wash the wells three times with PBS.
  - Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.
  - Wash the wells three times with PBS.
- Cell Preparation:
  - Harvest cells and resuspend them in serum-free medium at a concentration of  $2 \times 10^5$  cells/mL.
  - Pre-incubate the cell suspension with various concentrations of **NSC47924** (or DMSO as a vehicle control) for 30 minutes at 37°C.
- Adhesion:
  - Add 100 µL of the cell suspension to each coated well.
  - Incubate for 1-2 hours at 37°C in a humidified incubator.
- Washing and Staining:
  - Gently wash the wells twice with PBS to remove non-adherent cells.

- Fix the adherent cells with 4% paraformaldehyde for 10 minutes.
- Stain the cells with Crystal Violet solution for 10 minutes.
- Wash the wells extensively with water to remove excess stain.
- Quantification:
  - Solubilize the stained cells with 100  $\mu$ L of solubilization buffer.
  - Measure the absorbance at 570 nm using a plate reader.

## Matrigel Invasion Assay

This protocol is a generalized procedure adapted from common methodologies and the study by Pesapane et al. (2015).<sup>[3]</sup>

Materials:

- Boyden chambers (Transwell inserts with 8.0  $\mu$ m pore size)
- Matrigel Basement Membrane Matrix
- Serum-free cell culture medium
- Complete cell culture medium (with FBS as a chemoattractant)
- **NSC47924** (dissolved in DMSO)
- Cotton swabs
- Methanol (for fixation)
- Crystal Violet staining solution

Procedure:

- Chamber Preparation:

- Thaw Matrigel on ice.
- Dilute Matrigel with cold, serum-free medium (typically 1:3 to 1:5 dilution).
- Coat the upper surface of the Transwell inserts with 50-100  $\mu\text{L}$  of the diluted Matrigel.
- Incubate at 37°C for at least 1 hour to allow the gel to solidify.
- Cell Seeding:
  - Harvest cells and resuspend in serum-free medium at  $1 \times 10^5$  cells/mL.
  - Pre-incubate cells with **NSC47924** or DMSO for 30 minutes.
  - Add 200  $\mu\text{L}$  of the cell suspension to the upper chamber of the Matrigel-coated inserts.
  - Add 500  $\mu\text{L}$  of complete medium (containing 10% FBS) to the lower chamber as a chemoattractant.
- Incubation:
  - Incubate the chambers for 24-48 hours at 37°C.
- Staining and Quantification:
  - After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
  - Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
  - Stain the cells with Crystal Violet for 10 minutes.
  - Wash the inserts with water.
  - Count the number of stained cells in several fields of view under a microscope.

## Co-Immunoprecipitation of 37/67 kDa LR and PrPC

This protocol is based on the methodology described by Sarnataro et al. (2016).[\[4\]](#)



**Materials:**

- GT1 cells (or other suitable cell line)
- **NSC47924**
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Anti-PrP antibody (e.g., SAF32)
- Anti-37/67 kDa LR antibody (e.g., 4290 pAb)
- Protein A/G agarose beads
- SDS-PAGE and Western blotting reagents

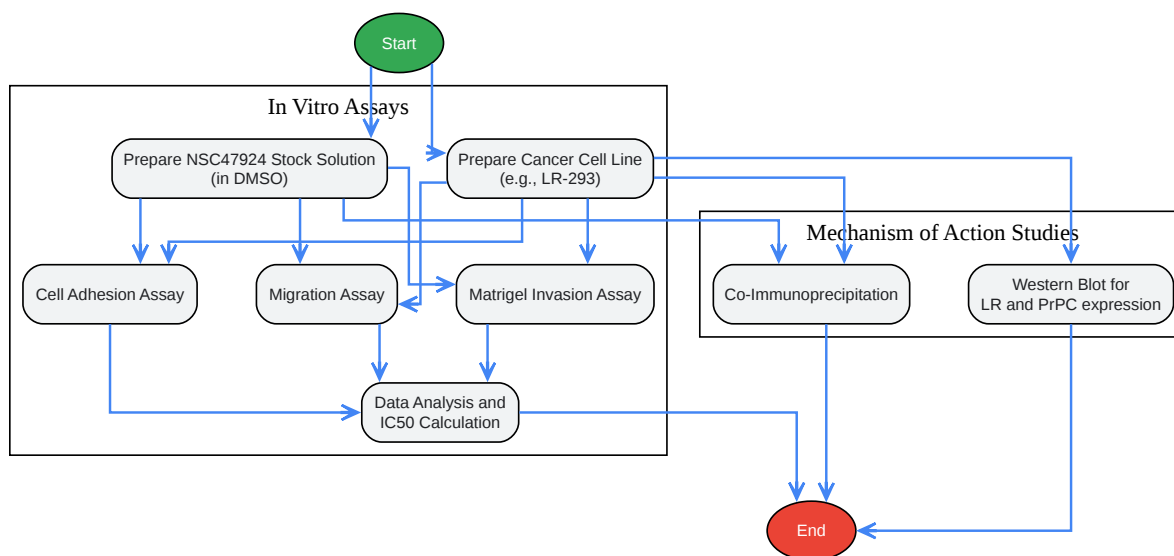
**Procedure:**

- Cell Treatment and Lysis:
  - Treat GT1 cells with **NSC47924** (e.g., 20  $\mu$ M) or DMSO for the desired time (e.g., 3 hours).
  - Wash cells with cold PBS and lyse with lysis buffer.
  - Centrifuge to pellet cell debris and collect the supernatant.
- Immunoprecipitation:
  - Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
  - Incubate the pre-cleared lysates with an anti-PrP antibody overnight at 4°C with gentle rotation.
  - Add protein A/G agarose beads and incubate for another 2 hours at 4°C.
- Washing and Elution:
  - Wash the beads three times with lysis buffer.

- Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
- Western Blotting:
  - Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
  - Probe the membrane with an anti-37/67 kDa LR antibody to detect the co-immunoprecipitated receptor.
  - Use an anti-PrP antibody as a control to confirm successful immunoprecipitation.

## Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of **NSC47924** on cancer cell invasion.



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**Figure 2.** A typical experimental workflow for studying the effects of **NSC47924**.

## Conclusion

**NSC47924** is a valuable research tool for investigating the roles of the 37/67 kDa laminin receptor in cancer biology and neurodegenerative diseases. Its ability to inhibit cell invasion and modulate the trafficking of the prion protein provides a strong rationale for its use in preclinical studies. This guide provides a comprehensive starting point for researchers interested in utilizing **NSC47924** in their experimental work.

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